molecular formula C26H19FN4O2 B2744259 (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide CAS No. 885187-10-0

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide

Cat. No. B2744259
CAS RN: 885187-10-0
M. Wt: 438.462
InChI Key: CLARNXHXVRUXRL-FCQUAONHSA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C26H19FN4O2 and its molecular weight is 438.462. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Fluorescent Detection of Metal Ions

One significant application of similar compounds involves the development of fluorescent probes for the detection of metal ions, such as Zn2+ and Cd2+. For instance, the study on dual off–on and on–off fluorescent detection based on carbazolone substituted 2-aminobenzamides demonstrates the potential of using structurally related compounds for metal ion sensing. These probes show selective sensitivity to Zn2+ and Cd2+, indicating the relevance of similar compounds in creating sensitive and selective detectors for environmental and biological applications (Xu et al., 2014).

Supramolecular Assembly and Crystal Structure Analysis

Another area of application is in the supramolecular assembly and crystal structure analysis, as seen in the study of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate derivatives. These compounds, including their Z isomers, have been synthesized and characterized, revealing intricate details about their three-dimensional supramolecular networks governed by various noncovalent interactions. Such studies highlight the importance of these compounds in understanding molecular conformations and interactions, which is crucial for designing new materials and drugs (Matos et al., 2016).

Antimicrobial Applications

Research into fluorobenzamides containing thiazole and thiazolidine derivatives showcases the antimicrobial potential of related compounds. These studies reveal that modifications to the benzamide structures can significantly enhance antimicrobial activity, offering pathways for the development of new antimicrobial agents. Compounds with specific structural features, such as the presence of a fluorine atom at a particular position, have shown promising activity against a range of bacterial and fungal strains (Desai et al., 2013).

Modulation of Fluorescence Signaling

The attachment of electron-withdrawing fluorophores to cryptands, as demonstrated in specific studies, indicates the capability of related compounds to modulate fluorescence signaling. This application is particularly relevant in the development of sensors and imaging agents, where the fluorescence properties can be finely tuned for specific purposes. Such compounds show potential in selective luminescence sensing, with applications ranging from metal ion detection to biological imaging (Bag & Bharadwaj, 2004).

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2/c1-16(17-7-3-2-4-8-17)29-26(33)22(15-28)23-20-9-5-6-10-21(20)24(30-23)31-25(32)18-11-13-19(27)14-12-18/h2-14,16H,1H3,(H,29,33)(H,30,31,32)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLARNXHXVRUXRL-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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